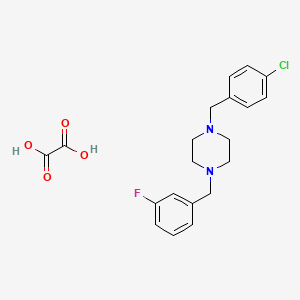
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medical research. It is a piperazine derivative that has been synthesized and studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is not fully understood. However, it is believed to act on certain receptors in the brain, including the serotonin and dopamine receptors. It has been found to increase the levels of these neurotransmitters in the brain, which may be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. It has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has been shown to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the functions of these receptors and their role in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cells in vitro, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate. One area of research is the development of new drugs based on this compound. It has already been shown to have potential as an antidepressant and anxiolytic agent, and further research may lead to the development of new drugs for the treatment of these disorders. Another area of research is the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works in the brain, which may lead to the development of new drugs with similar mechanisms of action. Finally, there is also potential for the use of this compound in the study of other neurological disorders, such as schizophrenia and bipolar disorder.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are piperazine, 4-chlorobenzyl chloride, and 3-fluorobenzyl chloride. The reaction involves the substitution of the hydrogen atoms on the piperazine ring with the chlorobenzyl and fluorobenzyl groups. The resulting compound is then reacted with oxalic acid to form the oxalate salt.
科学的研究の応用
1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been studied for its potential applications in medical research. It has been found to have an affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANNZNPMCLQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)
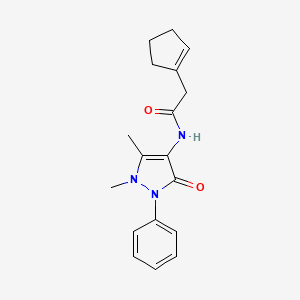
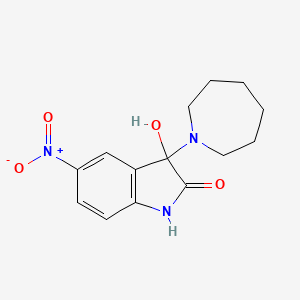
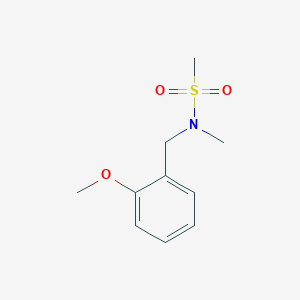

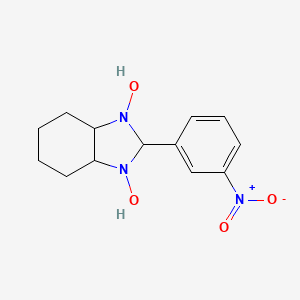
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)